2-(Phenoxymethyl)morpholine

CNS Pharmacology Neuroprotection Structure-Activity Relationship

2-(Phenoxymethyl)morpholine (CAS 167273-56-5) is a morpholine derivative featuring a phenoxymethyl substituent at the 2-position of the morpholine ring. Its molecular formula is C11H15NO2 with a molecular weight of 193.24 g/mol.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 167273-56-5
Cat. No. B066196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Phenoxymethyl)morpholine
CAS167273-56-5
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESC1COC(CN1)COC2=CC=CC=C2
InChIInChI=1S/C11H15NO2/c1-2-4-10(5-3-1)14-9-11-8-12-6-7-13-11/h1-5,11-12H,6-9H2
InChIKeyOFBLNBCFCXAZGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Phenoxymethyl)morpholine (CAS 167273-56-5) Baseline Characteristics for Scientific Procurement


2-(Phenoxymethyl)morpholine (CAS 167273-56-5) is a morpholine derivative featuring a phenoxymethyl substituent at the 2-position of the morpholine ring. Its molecular formula is C11H15NO2 with a molecular weight of 193.24 g/mol . The compound is commercially available at purities typically ≥95% and is characterized by an InChIKey of OFBLNBCFCXAZGW-UHFFFAOYSA-N . As a secondary amine within a heterocyclic framework, it serves as a versatile synthetic intermediate and has been investigated within broader programs exploring 2-substituted morpholines for CNS pharmacology [1].

Procurement Risk: Why Generic Morpholine Analogs Cannot Substitute for 2-(Phenoxymethyl)morpholine


Substitution on the morpholine ring, particularly at the 2-position with a phenoxymethyl moiety, introduces distinct electronic and steric properties that are not replicable by simpler morpholines or other 2-substituted variants [1]. Systematic structure-activity relationship (SAR) studies demonstrate that the exact nature of the 2-substituent on the morpholine core profoundly influences pharmacological outcomes, with regioisomeric and substituent modifications yielding order-of-magnitude differences in in vivo efficacy [2]. Furthermore, the 2-(phenoxymethyl)morpholine scaffold has been specifically claimed in patents for selective norepinephrine reuptake inhibition, where minor structural variations (e.g., oxygen vs. sulfur linker) alter transporter selectivity and metabolic liability [3]. Therefore, generic morpholine building blocks lack the precise pharmacophoric elements required for reproducing published biological or synthetic protocols.

Quantitative Differentiation Evidence for 2-(Phenoxymethyl)morpholine vs. Structural Analogs


Regioisomeric Substitution Drives >10-fold Variation in Antihypoxic Survival Time

In a direct head-to-head comparison within the same study, the o-(2-thenyl) substituted 2-phenoxymethylmorpholine (VIh) and the p-(2-thenyl) substituted analog (VIj) were evaluated in a hypobaric hypoxia survival model in mice. The ortho-substituted VIh yielded a mean survival time of 406.7 seconds, while the para-substituted VIj yielded 515.0 seconds [1]. This 108.3-second difference (approximately 27% increase for the para isomer) demonstrates that the position of the thenyl substitution on the phenoxy ring critically determines in vivo neuroprotective efficacy [1].

CNS Pharmacology Neuroprotection Structure-Activity Relationship

RD30 Potency Varies by 4-fold Depending on Phenyl Substituent Identity

Across a series of 2-(substituted phenoxymethyl)morpholines tested in the reserpine-induced ptosis model, the effective dose preventing ptosis in 30% of animals (RD30) ranged from 3 mg/kg (o-benzyl, VIn) to 12 mg/kg (o-(2-thenyl), VIh) [1]. Intermediate RD30 values of 9 mg/kg (o-(3-thenyl), VIl) and 10 mg/kg (o-(2-pyridylmethyl), VIe) were also observed [1]. This 4-fold potency difference underscores the profound impact of subtle changes to the phenoxy substituent on pharmacodynamic activity [1].

CNS Pharmacology Antidepressant Reserpine Ptosis

Norepinephrine Transporter (NET) Inhibition: Patent-Defined Ki Thresholds

Compounds within the 2-(phenoxymethyl)morpholine class are claimed as selective norepinephrine reuptake inhibitors. The patent specification defines a preferred Ki of less than 50 nM at the norepinephrine transporter, with more preferred compounds exhibiting Ki values less than 20 nM [1]. These targets represent a benchmark for potency relative to clinically used NET inhibitors [1]. The unsubstituted 2-(phenoxymethyl)morpholine scaffold serves as the core for optimization, and its procurement enables SAR expansion toward these potency thresholds.

Neuropsychiatric Transporter Drug Discovery

Histamine H3 Receptor Binding: Negligible Affinity Differentiates from H3-Targeted Scaffolds

In a radioligand binding assay, 2-(phenoxymethyl)morpholine exhibited a Ki value greater than 10,000 nM (10 µM) at the human histamine H3 receptor [1]. This negligible affinity indicates that the scaffold does not engage the H3 receptor, a common off-target for many CNS-active amines [1]. This differentiates it from morpholine derivatives specifically optimized for H3 antagonism, where sub-nanomolar to low nanomolar Ki values are typical [1].

GPCR Selectivity Histamine H3

Validated Application Scenarios for 2-(Phenoxymethyl)morpholine (CAS 167273-56-5)


CNS Drug Discovery: NET Inhibitor Lead Optimization

Utilize 2-(phenoxymethyl)morpholine as a core scaffold for structure-activity relationship studies targeting selective norepinephrine reuptake inhibition. The patent-defined potency benchmarks (Ki <50 nM) provide clear optimization goals [1]. The scaffold's established synthetic accessibility supports rapid analog generation.

Neuroprotection Research: Hypobaric Hypoxia Model Development

Employ the substituted 2-phenoxymethylmorpholine analogs (e.g., VIh, VIj) as tool compounds in hypobaric hypoxia survival studies. The quantified survival time differences (e.g., 406.7 s vs. 515.0 s) [2] enable dose-response and mechanistic investigations of neuroprotective pathways.

Behavioral Pharmacology: Reserpine-Induced Ptosis Screening

Use the 2-(phenoxymethyl)morpholine core to generate a library of substituted analogs for screening in the reserpine ptosis model. The 4-fold RD30 potency range (3–12 mg/kg p.o.) [2] provides a dynamic window for evaluating in vivo efficacy and guiding further optimization.

Technical Documentation Hub

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